molecular formula C9H7BrO B1525663 4-Bromo-2-ethynyl-1-methoxybenzene CAS No. 1057669-94-9

4-Bromo-2-ethynyl-1-methoxybenzene

Cat. No.: B1525663
CAS No.: 1057669-94-9
M. Wt: 211.05 g/mol
InChI Key: AWJJYCOBHKTAKV-UHFFFAOYSA-N
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Description

“4-Bromo-2-ethynyl-1-methoxybenzene” is an organic compound with the formula C9H7BrO . It is also known by its IUPAC name “2-bromo-4-ethynyl-1-methoxybenzene” and has a molecular weight of 211.06 .


Synthesis Analysis

The synthesis of benzene derivatives like “this compound” often involves electrophilic aromatic substitution . The general mechanism includes the formation of a strongly electrophilic bromine cation, followed by the electrophile forming a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H7BrO/c1-3-7-4-5-9 (11-2)8 (10)6-7/h1,4-6H,2H3 .


Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 89-91°C .

Scientific Research Applications

Synthesis of Tetrahydrofuran Derivatives

4-Bromo-2-ethynyl-1-methoxybenzene is used in the synthesis of tetrahydrofuran derivatives. A study demonstrated the controlled-potential reduction of related bromoethers catalyzed by a nickel(I) complex, leading to high yields of various methylene-tetrahydrofuran compounds (Esteves, Ferreira, & Medeiros, 2007).

Liquid Crystal Synthesis

This compound is relevant in the synthesis of liquid crystals. Research involving the reaction of pseudo-glucal with bromoethers, including 1-bromo-4-methoxybenzene, resulted in β-C-aryl glycosides. These serve as precursors in the production of chiral liquid crystals (Bertini et al., 2003).

Halohydrin Formation

In the presence of elemental iodine and bromine, this compound acts as a catalyst in the ring opening of epoxides to form vicinal iodo and bromo alcohols. This reaction is regioselective and occurs under neutral and mild conditions (Niknam & Nasehi, 2002).

Molecular Switching Studies

This compound is used in studies of molecular rotors. For instance, research on surface-bound molecular rotors explored the dynamics of molecular motion, providing insights into the factors determining molecular rotor dynamics (Balema et al., 2019).

Supramolecular Interactions

In crystallography, anisole derivatives including this compound are analyzed for their molecular structures and packing behavior. Studies have shown that bromine atoms mediate different supramolecular interactions in the crystal structures of anisole derivatives (Nestler, Schwarzer, & Gruber, 2018).

Biochemical Analysis

Biochemical Properties

4-Bromo-2-ethynyl-1-methoxybenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions, such as bromine cation intermediates . The nature of these interactions involves the formation of sigma bonds with the benzene ring, generating positively charged intermediates that undergo further reactions to yield substituted benzene derivatives .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active sites or altering enzyme conformation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to altered biochemical activity and cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and beneficial effects on cellular processes. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthetic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biochemical activity and cellular effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

4-bromo-2-ethynyl-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJJYCOBHKTAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700693
Record name 4-Bromo-2-ethynyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057669-94-9
Record name 4-Bromo-2-ethynyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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